(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, a dimethylcarbamoyl group, and an amino group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as (S)-piperidine-3-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine.
Amination: The resulting intermediate undergoes amination with dimethylcarbamoyl chloride to introduce the dimethylcarbamoyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Alcohol: Resulting from reduction reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: can be compared with other similar compounds, such as:
tert-Butyl (S)-3-(aminomethyl)piperidine-1-carboxylate: Lacks the dimethylcarbamoyl group.
tert-Butyl (R)-3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: Enantiomer of the compound.
tert-Butyl (S)-3-[(methylcarbamoyl)amino]piperidine-1-carboxylate: Similar structure but with a methylcarbamoyl group instead of dimethylcarbamoyl.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (3S)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKBLCLBWOEDL-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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